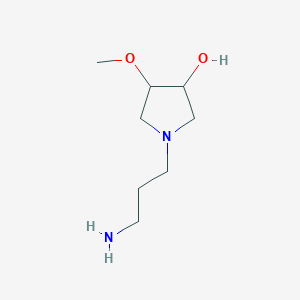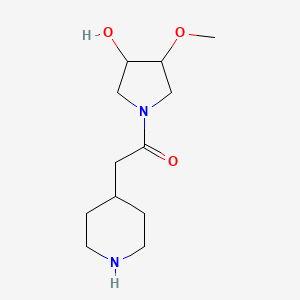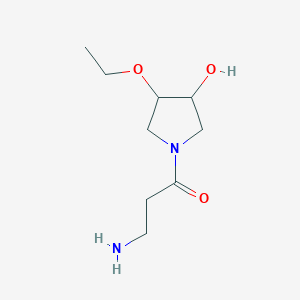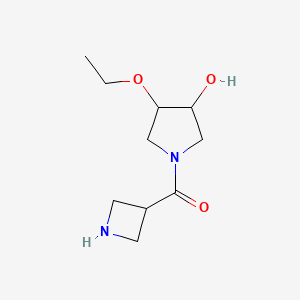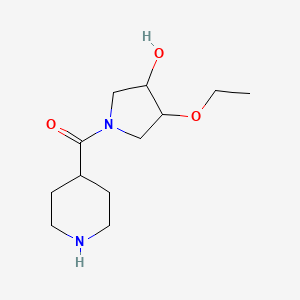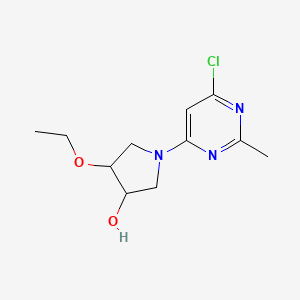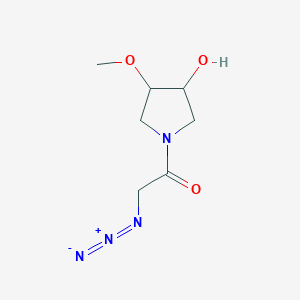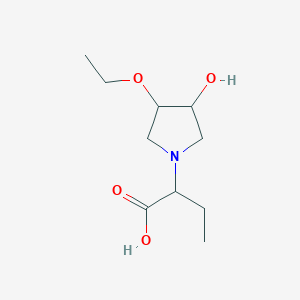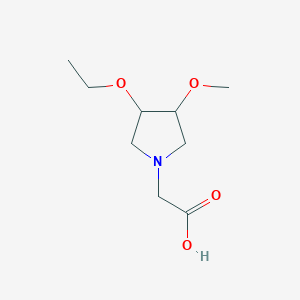
3-(Ethoxymethyl)-1-prolylpyrrolidine
Vue d'ensemble
Description
3-(Ethoxymethyl)-1-prolylpyrrolidine is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave-mediated Synthesis of Novel Compounds
The utilization of ethoxymethyl groups in the synthesis of novel compounds under microwave irradiation and solvent-free conditions has been explored. This approach has led to the development of pyrimido[1,2-a]pyrimidines, showcasing the potential of such methodologies in creating structurally unique molecules with possible further applications (Eynde et al., 2001).
Facile Synthesis of Pyrazole-Based Compounds
Research has demonstrated the facile synthesis of pyrazole-based compounds involving ethoxymethylene groups. This synthesis pathway highlights the versatility of such groups in constructing compounds that could possess biological activities, thereby expanding the chemical space for drug discovery (Metwally & El-Doseky, 2015).
Development of Antibacterial Agents
A study on the synthesis of carbapenem derivatives with a pyrrolidine moiety has indicated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This research underscores the importance of pyrrolidine derivatives in the search for new antibacterial agents (Kim et al., 2006).
Advances in Organic Synthesis
The regio- and stereospecific synthesis of proline derivatives via palladium-catalyzed C(sp3)-H arylation has been explored. This method demonstrates the utility of ethoxymethyl and related groups in achieving precise molecular modifications, which is crucial for developing compounds with desired biological properties (Affron et al., 2014).
Novel Derivatives with Potential Applications
The synthesis and characterization of novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety have been reported. These compounds have shown visible fungicidal activity, suggesting their potential use in agricultural applications (Guihua et al., 2014).
Propriétés
IUPAC Name |
[3-(ethoxymethyl)pyrrolidin-1-yl]-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-9-10-5-7-14(8-10)12(15)11-4-3-6-13-11/h10-11,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJOZKCZUBGWOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


